molecular formula C12H19N3 B1320408 [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926196-84-1

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B1320408
CAS No.: 926196-84-1
M. Wt: 205.3 g/mol
InChI Key: UJKIIDCDVROYAU-UHFFFAOYSA-N
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Description

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a pyridine derivative featuring a methanamine group at the 3-position of the pyridine ring and a 3-methyl-substituted piperidine moiety at the 6-position. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in the development of ligands targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

[6-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-5-4-11(7-13)8-14-12/h4-5,8,10H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKIIDCDVROYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .

Industrial Production Methods

In an industrial setting, the production of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-Substituted Analogs

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine 4-Methyl-piperidine C₁₂H₁₉N₃ 205.31 Lab-used scaffold; CAS 926266-32-2; purity ≥95%
[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine 2-Ethyl-piperidine Not provided Not provided Structural analog with increased steric bulk at the 2-position
[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine 4-Benzyl-piperazine C₁₈H₂₂N₄ 294.40 Potential CNS applications; CAS 1156349-81-3

Key Observations :

  • Steric and Electronic Effects : The 3-methyl group in the target compound may confer distinct conformational preferences compared to 4-methyl () or 2-ethyl () analogs. Substitution at the 4-position (e.g., 4-methyl or 4-benzyl) introduces bulkier groups that could enhance receptor binding specificity .
  • Molecular Weight : The 4-methyl analog (205.31 g/mol) is lighter than the benzyl-piperazine derivative (294.40 g/mol), suggesting differences in bioavailability or blood-brain barrier penetration .

Heterocyclic Replacements for Piperidine

Compound Name Heterocycle Replacement Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine 2-Methyl-imidazole C₁₀H₁₂N₄ 188.23 Lower molecular weight; CAS 953902-13-1; potential kinase inhibition
{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine 3,4-Dihydroquinoline C₁₅H₁₇N₃ 239.32 Increased aromaticity; CAS 954567-05-6; possible use in antidepressant scaffolds

Key Observations :

  • Aromaticity vs. In contrast, the dihydroquinoline analog () retains partial saturation, balancing rigidity and flexibility.
  • Hydrogen Bonding : The imidazole-containing compound has four hydrogen bond acceptors (N atoms), which may improve solubility compared to the piperidine-based analogs .

Functional Group Modifications on Pyridine

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine Cyclopropylmethoxy C₁₀H₁₄N₂O 182.22 Ether linkage enhances solubility; CAS 20049-03-0
[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine Phenoxyethoxy C₁₄H₁₆N₂O₂ 244.29 Extended hydrophobic tail; CAS 1016683-81-0
1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine Trifluoromethyl-pyridine C₁₁H₁₁F₃N₄ 256.23 Fluorine atoms improve metabolic stability; CAS 2379585-93-8

Key Observations :

  • Solubility vs. Lipophilicity: The cyclopropylmethoxy group () introduces an ether bond, likely improving aqueous solubility, while the phenoxyethoxy group () adds hydrophobicity, favoring membrane permeability.

Biological Activity

The compound [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known as a pyridine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by research findings and data tables.

Chemical Structure and Properties

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine features a piperidine ring substituted with a pyridine moiety. Its unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine has antimicrobial properties, making it a candidate for further investigation against various pathogens.
  • Antiviral Properties : The compound has shown promise in antiviral applications, particularly in inhibiting viral replication in vitro.
  • Neuropharmacological Effects : There is ongoing research into its effects on neurotransmitter systems, which may have implications for treating neurological disorders.

The mechanism of action for [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. These interactions can modulate physiological responses, potentially leading to therapeutic effects in conditions like anxiety or depression.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a new antimicrobial agent.
  • Neuropharmacological Studies : Research involving animal models indicated that [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine could influence dopaminergic pathways, similar to other piperidine derivatives used in treating neurological conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
6-(3-Methyl-1-piperidinyl)-3-pyridinylamineAntimicrobialInteracts with bacterial cell membranes
3-MethylpiperidineNeuropharmacologicalModulates neurotransmitter release
3-PyridinecarboxaldehydePrecursor for synthesisInvolved in various chemical reactions

This table illustrates how the structural characteristics of these compounds influence their biological activities and mechanisms.

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